molecular formula C7H6BrF3N2 B6617054 [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1393543-60-6

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine

Cat. No. B6617054
CAS RN: 1393543-60-6
M. Wt: 255.03 g/mol
InChI Key: IPOIOSIZTQUNOF-UHFFFAOYSA-N
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Description

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine, also known as 6-bromo-4-(trifluoromethyl)pyridine-2-ylmethanamine, is an organic compound with the chemical formula C7H6BrF3N. It is a colorless solid that has been used in a variety of applications, including organic synthesis, biological research, and medicinal chemistry. In particular, it has been used for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it has been studied for its potential applications in drug discovery and development. The aim of

Scientific Research Applications

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine has a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it has been studied for its potential applications in drug discovery and development. It has also been used in the synthesis of a number of biologically active molecules, such as inhibitors of protein-protein interactions, and inhibitors of enzymes involved in metabolic pathways.

Mechanism of Action

The exact mechanism of action of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine are still being studied. However, it has been shown to have a variety of effects, including inhibition of protein-protein interactions, inhibition of enzymes involved in metabolic pathways, and modulation of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The use of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine in laboratory experiments has several advantages. It is relatively inexpensive and easily accessible, and it can be used in a variety of applications. Additionally, it has been shown to be effective in a variety of biological systems. However, there are also some limitations to its use in lab experiments. It can be toxic and can cause irritation to the skin and eyes, and it can also be unstable in certain conditions.

Future Directions

The potential future directions of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine are numerous. It can be further studied for its potential applications in drug discovery and development, as well as its potential use in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it can be further studied for its potential biochemical and physiological effects, as well as its potential toxicity. Finally, it can be studied for its potential use in the development of new synthetic methods and in the development of new materials.

Synthesis Methods

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine can be synthesized through a number of methods. The most common method is the reaction of pyridine with bromotrifluoromethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in good yields. Other methods, such as the reaction of pyridine with bromine in the presence of a base, have also been used to synthesize [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine(trifluoromethyl)pyridine-2-ylmethanamine.

properties

IUPAC Name

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOIOSIZTQUNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CN)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Bromo-4-(trifluoromethyl)pyridin-2-YL]methylamine

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